TMR Biocytin

Neuronal Tracing Anterograde Transport Live-Cell Imaging

Fixable polar tracer with intrinsic TAMRA fluorescence (544/571 nm) for live imaging without secondary probes. Rapid anterograde/retrograde transport (initial velocity 5.4 mm/h) enables same-day long-range neuronal mapping in live brain slices. Red-shifted emission compatible with green calcium indicators for simultaneous functional-structural assays. Well-characterized streptavidin binding (ΔG -20.2 kcal/mol, FLIM lifetime decrease 3.54→2.54 ns) supports quantitative protein studies. Choose for fast multimodal live-cell neuroscience.

Molecular Formula C46H60N8O7S
Molecular Weight 869.1 g/mol
Cat. No. B12405973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMR Biocytin
Molecular FormulaC46H60N8O7S
Molecular Weight869.1 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCNC(=O)C(CCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)N)C(=O)[O-]
InChIInChI=1S/C46H60N8O7S/c1-53(2)29-16-19-32-37(25-29)61-38-26-30(54(3)4)17-20-33(38)41(32)31-18-15-28(24-34(31)45(58)59)43(56)49-22-9-5-10-23-50-44(57)35(47)12-8-11-21-48-40(55)14-7-6-13-39-42-36(27-62-39)51-46(60)52-42/h15-20,24-26,35-36,39,42H,5-14,21-23,27,47H2,1-4H3,(H5-,48,49,50,51,52,55,56,57,58,59,60)/t35-,36-,39-,42-/m0/s1
InChIKeyRRJNRPHRYXQIAB-VSZNSILHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMR Biocytin: A Quantitative Guide to Differentiated Neuronal Tracer Performance


TMR Biocytin is a fluorescent polar tracer formed by conjugating tetramethylrhodamine (TAMRA) to biocytin . This small molecule (MW ~869 Da) is characterized by its cell-impermeant nature, fixable aldehyde-amine functionality, and orange-red fluorescence (Ex/Em: 544/571 nm) . It functions as both an anterograde and retrograde neuronal tracer when introduced via electroporation and can be directly visualized in live or fixed tissue due to its intrinsic fluorophore, eliminating the need for secondary detection steps in many applications .

Why Generic Substitution of TMR Biocytin Fails in Neuronal Tracing and Protein Interaction Studies


The substitution of TMR Biocytin with unmodified biocytin, neurobiotin, or other fluorophore-conjugated biotins (e.g., Atto 488 biotin, Alexa Fluor 568 biocytin) fundamentally alters experimental outcomes due to quantitative differences in transport velocity, compatibility with live-cell imaging, and signal generation [1]. Unconjugated biocytin is undetectable in live tissue, necessitating post-hoc fixation and staining [2]. While neurobiotin demonstrates superior retrograde labeling intensity in certain pathways, it lacks intrinsic fluorescence for live imaging [3]. Conversely, TMR Biocytin enables rapid, direct visualization of live neuronal transport with a quantifiable initial fiber transport velocity of 5.4 mm/h and is spectrally compatible with common green calcium indicators, features not shared by all in-class alternatives [1][4].

Quantitative Differentiation Guide for TMR Biocytin Procurement


Quantified Transport Velocity Advantage of TMR Biocytin for Rapid Live-Tissue Neuronal Tracing

TMR Biocytin demonstrates a high initial fiber transport velocity of 5.4 mm/h following juxtacellular electroporation, enabling the visualization of long-range neuronal projections within hours rather than days [1]. This velocity enables retrograde labeling and concurrent calcium imaging after only a few hours, which is substantially faster than other fluorescence-based tracers [1]. In contrast, the green-emitting Atto 488 biotin, while also taken up and transported retrogradely, is incompatible with standard green-emitting calcium dyes, limiting its utility for simultaneous functional and structural studies [1].

Neuronal Tracing Anterograde Transport Live-Cell Imaging

Differential Streptavidin-Binding Affinity of TMR-Biocytin vs. Biotin Moiety

Molecular simulations estimate the binding affinity of the biotin moiety of TMR-Biocytin for streptavidin at -20.2 ± 1.4 kcal/mol, which is significantly stronger than the affinity of the TMR moiety alone (-6.91 ± 0.72 kcal/mol and -8.06 ± 0.79 kcal/mol) [1]. This differential binding explains the observed fluorescence quenching upon streptavidin binding and subsequent fluorescence recovery when biotin competitively displaces the TMR moiety [1]. Time-resolved fluorescence measurements quantify this quenching as a decrease in average fluorescence lifetime from 3.54 ns (free) to 2.54 ns (streptavidin-bound) [1].

Protein-Ligand Interaction Fluorescence Quenching Streptavidin-Biotin

Enhanced Photostability and Brightness of CF®568 Biocytin TMR vs. Alexa Fluor® 568 Conjugates

Biocytin TMR conjugated with CF®568 dye yields antibody conjugates that are reported to be much brighter than those made with Alexa Fluor® 568 and exhibits extreme photostability, making it an excellent choice for multi-color super-resolution imaging techniques like STORM and TIRF . This represents a direct improvement in signal generation and durability for applications requiring prolonged or high-intensity illumination. The CF®568 conjugate has an extinction coefficient of 100,000 M⁻¹cm⁻¹ and absorption/emission maxima at 562/583 nm .

Fluorescent Conjugates Photostability Antibody Labeling

High-Value Application Scenarios for TMR Biocytin Driven by Quantitative Performance Metrics


Rapid, Long-Range Neuronal Circuit Mapping with Concurrent Calcium Imaging

Leveraging its 5.4 mm/h initial fiber transport velocity and red-shifted fluorescence spectrum, TMR Biocytin is ideally suited for experiments requiring rapid mapping of neuronal connectivity over millimeter distances in live brain slices while simultaneously monitoring neuronal activity with green-emitting calcium indicators. The fast transport enables same-day visualization of long-range projections, a significant advantage over tracers requiring longer incubation times [1]. Its spectral compatibility with AM calcium dyes eliminates the need for sequential labeling or spectral unmixing, streamlining dual-modality functional and structural studies [1].

Quantitative Protein Interaction and Fluorescence Lifetime Imaging (FLIM) Assays

The well-characterized binding kinetics of TMR Biocytin to streptavidin, including a biotin moiety affinity of -20.2 kcal/mol and a measurable fluorescence lifetime decrease from 3.54 ns to 2.54 ns upon binding, make it a reliable probe for quantitative protein interaction studies and fluorescence lifetime imaging microscopy (FLIM) [2]. The ability to observe fluorescence quenching and recovery via competitive displacement provides a robust internal control for experiments investigating ligand binding dynamics and protein conformational changes.

Super-Resolution and Multi-Color Imaging in Fixed Tissues

For applications demanding high spatial resolution and multiplexed imaging, the CF®568 conjugate of Biocytin TMR offers superior photostability and enhanced brightness compared to Alexa Fluor® 568 conjugates, as per vendor specifications . This makes it a preferred choice for STORM, TIRF, and multi-color protocols involving CF®488A and CF®640R dyes, where signal durability and minimal photobleaching are critical for accurate co-localization and structural analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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